molecular formula C12H9IO3 B14249243 3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione CAS No. 179191-93-6

3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B14249243
CAS No.: 179191-93-6
M. Wt: 328.10 g/mol
InChI Key: IOPBWAFOHUNDPY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C12H9IO3. It is a derivative of cyclobutene-1,2-dione, featuring an ethoxy group and an iodophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base, followed by cyclization to form the cyclobutene-1,2-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glyoxylase and transketolase, affecting metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3-Amino-4-(3-[2-(2-Propoxy-Ethoxy)-Ethoxy]-Propylamino)-Cyclobut-3-Ene-1,2-Dione: A compound with similar cyclobutene-1,2-dione structure but different functional groups.

Uniqueness

3-Ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both ethoxy and iodophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

179191-93-6

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

3-ethoxy-4-(4-iodophenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H9IO3/c1-2-16-12-9(10(14)11(12)15)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3

InChI Key

IOPBWAFOHUNDPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)C2=CC=C(C=C2)I

Origin of Product

United States

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